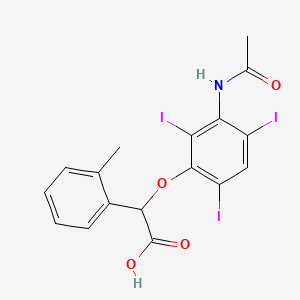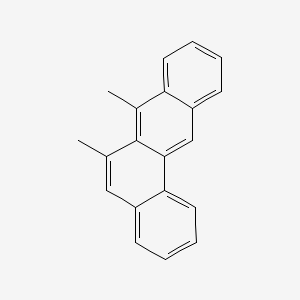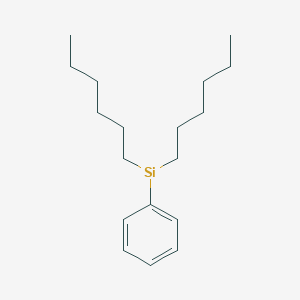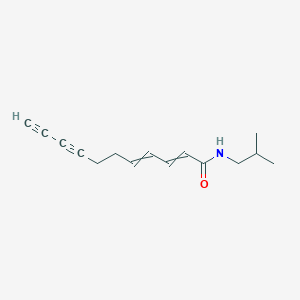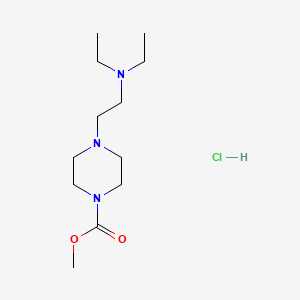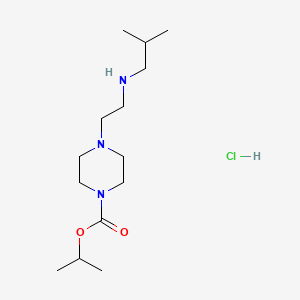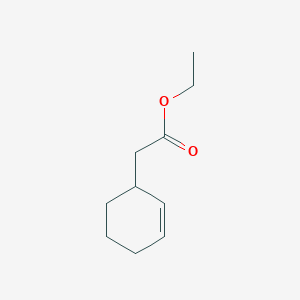
2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is a heterocyclic organic compound Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon This particular compound features an oxazine ring, which includes both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino alcohols: This involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions to form the oxazine ring.
Oxidative cyclization: This method uses oxidizing agents to facilitate the formation of the oxazine ring from suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Continuous flow reactors: These systems allow for precise control of reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The ethyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Could include metabolic pathways, signal transduction pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: Without the ethyl and methyl groups.
1,3-Oxazolidine-2,4-dione: A related compound with a different ring structure.
2H-1,3-Benzoxazine-2,4(3H)-dione: A benzene-fused analog.
Uniqueness
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and potential applications. These substituents can affect the compound’s solubility, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
15018-38-9 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-ethyl-6-methyl-1,3-oxazine-2,4-dione |
InChI |
InChI=1S/C7H9NO3/c1-3-8-6(9)4-5(2)11-7(8)10/h4H,3H2,1-2H3 |
Clé InChI |
ALPZWGGXWIMXNC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C=C(OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


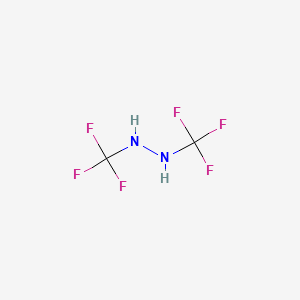

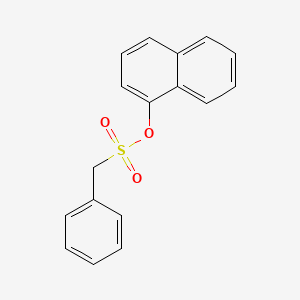
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
